molecular formula C7H10O3 B15165769 [(Cyclobut-2-en-1-yl)methoxy]acetic acid CAS No. 184826-89-9

[(Cyclobut-2-en-1-yl)methoxy]acetic acid

Katalognummer: B15165769
CAS-Nummer: 184826-89-9
Molekulargewicht: 142.15 g/mol
InChI-Schlüssel: UKQRHJMUIFEVSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Cyclobut-2-en-1-yl)methoxy]acetic acid is a chemical compound characterized by a cyclobutene ring attached to a methoxyacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclobut-2-en-1-yl)methoxy]acetic acid typically involves the reaction of cyclobutene derivatives with methoxyacetic acid under specific conditions. One common method includes the use of n-butyllithium as a base to deprotonate the cyclobutene, followed by the addition of methoxyacetic acid to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

[(Cyclobut-2-en-1-yl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

[(Cyclobut-2-en-1-yl)methoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of [(Cyclobut-2-en-1-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

[(Cyclobut-2-en-1-yl)methoxy]acetic acid can be compared with other similar compounds, such as:

    Cyclobutene derivatives: These compounds share the cyclobutene ring structure but differ in their functional groups.

    Methoxyacetic acid derivatives: These compounds have the methoxyacetic acid moiety but vary in their attached groups.

The uniqueness of this compound lies in its combination of the cyclobutene ring and methoxyacetic acid moiety, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

184826-89-9

Molekularformel

C7H10O3

Molekulargewicht

142.15 g/mol

IUPAC-Name

2-(cyclobut-2-en-1-ylmethoxy)acetic acid

InChI

InChI=1S/C7H10O3/c8-7(9)5-10-4-6-2-1-3-6/h1-2,6H,3-5H2,(H,8,9)

InChI-Schlüssel

UKQRHJMUIFEVSS-UHFFFAOYSA-N

Kanonische SMILES

C1C=CC1COCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.